Dihydroazarole
Description
Historical Context and Evolution of Azole Chemistry
The journey into the world of azole chemistry is a fascinating story of scientific discovery that has had a profound impact on medicine and agriculture. Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. Their history is deeply intertwined with the development of antifungal agents. studysmarter.co.uk
The quest for effective antifungal treatments began to gain significant momentum in the mid-20th century. Before the 1940s, there were very few options available for treating systemic fungal infections. A major breakthrough came with the development of polyene antifungals, but their use was often limited by significant side effects. nih.gov This created a pressing need for safer and more effective alternatives, paving the way for the discovery of azoles several decades later. nih.gov
The first azole compound with reported antifungal activity emerged in 1944. bohrium.com However, it was the synthesis of N-substituted imidazoles and triazoles in the mid-1960s that truly revolutionized the field. acs.org This new class of highly active fungicides and antimycotics set new standards for efficacy and the range of diseases they could control. acs.org
The 1970s saw the arrival of the first generation of azole antifungal drugs, such as clotrimazole (B1669251) and miconazole, which were primarily used for topical applications. bohrium.com A significant milestone was the release of ketoconazole (B1673606) in the early 1980s, the first orally available azole for treating systemic fungal infections. nih.gov For nearly a decade, it was a leading treatment for non-life-threatening endemic mycoses. nih.gov
The development of first-generation triazoles, including fluconazole (B54011) and itraconazole, marked another major advance. These compounds offered a broader spectrum of antifungal activity and a significantly improved safety profile compared to their predecessors. nih.gov The 1990s witnessed the introduction of these second-generation azoles, which provided better therapeutic options with greater patient tolerability. studysmarter.co.uk
Further research and development led to the emergence of third-generation triazoles like voriconazole, posaconazole, and ravuconazole. These were designed to overcome the limitations of earlier agents, exhibiting greater potency and increased activity against resistant and emerging fungal pathogens. nih.gov The most recent advancements include fourth-generation azoles, which aim to address challenges such as drug-drug interactions. bohrium.com
The evolution of azole chemistry has been driven by a continuous effort to improve upon existing compounds. Medicinal chemists have focused on enhancing pharmacokinetic properties, improving safety profiles, expanding the spectrum of activity, and combating the development of resistant fungal strains. bohrium.com This historical progression highlights a dedicated scientific endeavor to refine and optimize the therapeutic potential of azole-based compounds.
Rationale for Dihydroazarole Investigations in Contemporary Chemistry
In contemporary chemistry, the investigation into dihydroazaroles, and more specifically their derivatives like dihydropyrazoles, is driven by the quest for novel compounds with diverse biological activities and therapeutic potential. Dihydropyrazoles, as a prominent structural motif, are found in numerous pharmaceutically active compounds, making them a key area of focus. nih.gov
The rationale for this focused investigation stems from the wide range of pharmacological properties exhibited by dihydropyrazole derivatives. Researchers are motivated to synthesize and explore various analogues of this nucleus to uncover new therapeutic applications. nih.gov The inherent versatility of the dihydropyrazole scaffold allows for the creation of a wide array of derivatives with potentially enhanced or novel biological activities.
One of the primary drivers for this research is the potential for these compounds to act as lead structures in drug discovery. nih.gov By modifying the core dihydropyrazole structure, chemists can fine-tune the compound's properties to target specific biological pathways or receptors. This approach has proven successful in identifying compounds with potential applications in a variety of disease areas.
Furthermore, the study of dihydroazaroles is fueled by the need to address the limitations of existing drugs, such as the development of resistance and undesirable side effects. The exploration of new chemical entities like this compound derivatives offers the possibility of discovering alternative therapeutic agents with improved efficacy and safety profiles.
Overview of Key Academic Research Areas Pertaining to this compound
Academic research into dihydroazaroles, particularly dihydropyrazole derivatives, is concentrated on exploring their extensive biological activities. These compounds have demonstrated potential in a multitude of therapeutic areas, making them a rich field for investigation.
One of the most significant areas of research is in antimicrobial and antifungal applications . Building on the historical success of azole compounds in this field, researchers continue to investigate new derivatives for their ability to combat various pathogens. nih.gov
Another key focus is anticancer research . Dihydropyrazole derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, certain derivatives have been investigated for their potential to inhibit Wnt/β-catenin signaling, a pathway often implicated in cancer development. mdpi.com Research has also targeted their role as inhibitors of enzymes like histone deacetylase 6 (HDAC6), which is a promising target for breast cancer therapy. mdpi.com
The anti-inflammatory and analgesic (antinociceptive) properties of these compounds are also a significant area of study. nih.gov Researchers are exploring their potential to alleviate pain and inflammation, which could lead to the development of new treatments for a range of conditions.
Furthermore, this compound derivatives are being investigated for their antioxidant properties . nih.govmdpi.com Many of these compounds have demonstrated the ability to act as free radical scavengers, which is relevant to a variety of diseases associated with oxidative stress. nih.gov
Other notable areas of academic research include the investigation of dihydroazaroles for their potential as:
Antiviral agents nih.gov
Antitubercular agents nih.gov
Antimalarial agents nih.gov
Anticonvulsants nih.gov
Monoamine oxidase (MAO) inhibitors nih.gov
Cannabinoid receptor 1 (CB1) antagonists nih.gov
Nitric oxide synthase inhibitors nih.gov
α-amylase inhibitors, with potential applications in managing hyperglycemia nih.govresearchgate.net
The following table provides a summary of the diverse biological activities of dihydropyrazole derivatives that are the focus of academic research:
| Research Area | Biological Activity |
| Infectious Diseases | Antimicrobial, Antifungal, Antiviral, Antimalarial, Antitubercular |
| Oncology | Anticancer, Antiproliferative |
| Inflammation & Pain | Anti-inflammatory, Antinociceptive (Analgesic) |
| Neurological Disorders | Anticonvulsant, Antidepressant, MAO inhibitor |
| Metabolic Disorders | α-amylase inhibitor, Antidiabetic |
| Other | Antioxidant, CB1 receptor antagonist, Nitric oxide synthase inhibitor |
Interdisciplinary Significance of this compound Studies
The study of dihydroazaroles holds significant interdisciplinary importance, bridging the fields of synthetic chemistry, medicinal chemistry, pharmacology, and molecular biology. The synthesis of novel this compound derivatives is a core activity in organic chemistry, requiring innovative methodologies to create diverse molecular architectures.
The synthesized compounds then become the focus of medicinal chemists and pharmacologists who evaluate their biological activities. This often involves screening for potential therapeutic effects, determining their mechanisms of action, and establishing structure-activity relationships (SAR). nih.gov For example, understanding how different substituents on the dihydropyrazole ring affect its anticancer or antioxidant properties is a key aspect of this interdisciplinary work. nih.govmdpi.com
Molecular docking studies, a computational approach, are also employed to investigate the binding interactions of these compounds with their biological targets, such as proteins and enzymes. researchgate.net This provides insights into their mechanism of action at the molecular level and can guide the design of more potent and selective derivatives.
The potential of dihydroazaroles as drug candidates also brings in the field of pharmaceutical sciences, which focuses on aspects like drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net The ultimate goal of this interdisciplinary collaboration is the development of new therapeutic agents to address unmet medical needs.
The investigation of dihydroazaroles also has implications for materials science, where related azo compounds are used in the development of photochromic materials, liquid crystals, and fluorescent indicators. mdpi.com While distinct from the therapeutic applications of dihydroazaroles, this highlights the broader relevance of azole-based structures in various scientific and technological domains.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55872-83-8 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-N,4-N-di(pyrrol-1-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H14N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12,15-16H |
InChI Key |
PIWPJSDQCKMNLG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)NC2=CC=C(C=C2)NN3C=CC=C3 |
Canonical SMILES |
C1=CN(C=C1)NC2=CC=C(C=C2)NN3C=CC=C3 |
Other CAS No. |
55872-83-8 |
Synonyms |
dihydroazarole N,N'-bis(1H-pyrrol-1-yl)-1,4-benzenediamine |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Dihydroazarole and Its Analogues
Classical Approaches to Dihydroazarole Core Synthesis
Classical methods for the synthesis of the this compound ring system have long been established, providing foundational routes to these heterocyclic compounds. These strategies often involve cycloaddition reactions, reductive heterocyclization, and multicomponent reactions, which remain relevant for their simplicity and effectiveness in building the core structure.
Cycloaddition Reactions in this compound Ring Formation
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they have been effectively employed in the synthesis of this compound derivatives. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. libretexts.org In the context of this compound synthesis, [3+2] cycloadditions are particularly prominent.
A notable example is the formal [3+2] cycloaddition reaction between azoalkenes and 3-vinylindoles, catalyzed by a chiral phosphoric acid. nih.gov This reaction proceeds under mild conditions to afford a variety of functionalized 2,3-dihydropyrroles in high yields and with excellent enantioselectivity. nih.gov The azoalkenes, in this case, serve as three-atom synthons. nih.gov Another example involves the [3+2] dipolar cycloaddition of arynes and sydnones, which provides a rapid and efficient route to 2H-indazoles, a class of this compound analogues. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates broad substrate compatibility. organic-chemistry.org
The Diels-Alder reaction, a [4+2] cycloaddition, is another well-known cycloaddition strategy, though it typically forms six-membered rings. libretexts.org However, variations and related reactions can be adapted for the synthesis of five-membered heterocyclic systems. Inverse electron-demand Diels-Alder reactions, for instance, have been used to synthesize dihydropyridazine (B8628806) derivatives from tetrazines and alkenes. beilstein-journals.org
Table 1: Examples of Cycloaddition Reactions in the Synthesis of this compound Analogues
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Formal [3+2] Cycloaddition | Azoalkenes, 3-Vinylindoles | Chiral Phosphoric Acid | Functionalized 2,3-Dihydropyrroles | nih.gov |
| [3+2] Dipolar Cycloaddition | Arynes, Sydnones | TBAF, THF, room temperature | 2H-Indazoles | organic-chemistry.org |
| Inverse Electron-Demand Diels-Alder | Dibenzosuberenone, Tetrazines | Not specified | Dihydropyridazine derivatives | beilstein-journals.org |
Reductive Heterocyclization Strategies for this compound Scaffolds
Reductive heterocyclization is a key strategy for the synthesis of N-heterocyclic compounds, including this compound analogues. This approach typically involves the reduction of a functional group, such as a nitro or an azide (B81097) group, followed by an intramolecular cyclization to form the heterocyclic ring.
One such method involves the synthesis of 2,1-benzisoxazole derivatives through a chemoselective reductive heterocyclization route. rsc.org This process entails the hydrogenation of a starting material, followed by an intramolecular cyclodehydration step. rsc.org The use of a platinum catalyst supported on MgO-incorporated porous carbon has been shown to be highly efficient for this transformation, achieving high conversion and selectivity under mild conditions. rsc.org
Another example is the synthesis of "azatotarol" analogues, where a key step is the reduction of a nitrobenzenesulfonyl (Ns) group and a thioether using Raney nickel, leading to the cyclized product. nih.gov This demonstrates the utility of reductive methods in constructing complex heterocyclic systems.
Multicomponent Reactions for this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. preprints.orgnih.gov MCRs offer advantages in terms of step economy, reduced waste generation, and the ability to rapidly build molecular complexity. preprints.orgmdpi.com
Several named MCRs are used to synthesize heterocyclic compounds, some of which are analogues of dihydroazaroles. The Biginelli reaction, for example, is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. derpharmachemica.com While not directly yielding dihydroazaroles, it showcases the power of MCRs in heterocycle synthesis. derpharmachemica.com
A more direct application is the molecular iodine-catalyzed one-pot multicomponent domino reaction for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This reaction utilizes aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org The notable advantages of this method include good yields and the use of an environmentally friendly catalyst. rsc.org
Table 2: Overview of Multicomponent Reactions for Heterocycle Synthesis
| Named Reaction | Reactants | Product Type | Reference |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | derpharmachemica.com |
| Doebner Reaction | Pyruvic acid, Aniline derivative, Aldehyde | Cinchoninic acids | mdpi.com |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Dihydropyridines | organic-chemistry.org |
| Passerini Reaction | Isocyanide, Carbonyl compound, Carboxylic acid | α-Acyloxy carboxamides | organic-chemistry.org |
| Ugi Reaction | Isocyanide, Carbonyl compound, Amine, Carboxylic acid | α-Acylamino carboxamides | organic-chemistry.org |
Modern Synthetic Strategies for this compound
Modern synthetic chemistry has introduced a variety of advanced methods for the construction of this compound and its analogues, with a significant focus on transition metal-catalyzed reactions. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition Metal-Catalyzed Routes to this compound
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Catalysts based on metals like palladium, nickel, and copper have enabled the development of novel and efficient routes to dihydroazaroles and related structures. These reactions often proceed under mild conditions and allow for the construction of complex molecular architectures.
Palladium catalysts are particularly versatile and have been extensively used in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed coupling reactions, such as the Stille, Suzuki, and Heck reactions, as well as C-H activation/functionalization, have become indispensable tools for synthetic organic chemists.
For instance, a novel synthetic route to 1,2-dihydro-4(3H)-carbazolones, which can be considered this compound analogues, involves two sequential palladium-catalyzed reactions: an intermolecular Stille cross-coupling followed by a reductive N-heteroannulation. researchgate.net Palladium catalysis has also been employed for the synthesis of dihydrofuran-fused fullerene derivatives through a process of C-H bond activation and heterocyclic reaction, using palladium chloride as the catalyst. sioc-journal.cn
Furthermore, palladium catalysis is effective in carbonylative telomerization reactions. For example, mixed carboxylic anhydrides can be synthesized directly from 1,3-butadiene (B125203) and carboxylic acids using a homogeneous palladium catalyst. rsc.org The transformation of N-phthaloyl hydrazones into nitriles, involving the cleavage of an N-N bond, is another example of a palladium-catalyzed reaction that is crucial for the synthesis of various building blocks for heterocyclic compounds. rsc.org A palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts has also been developed for the synthesis of C-1 deuterated aldehydes, which can be valuable precursors. nih.gov
Table 3: Selected Palladium-Catalyzed Reactions in Heterocyclic Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product | Reference |
| Stille Coupling / Reductive N-Heteroannulation | Organostannane, Organic halide | Palladium catalyst | 1,2-Dihydro-4(3H)-carbazolones | researchgate.net |
| C-H Activation / Heterocyclization | Olefins,Fullerene | Palladium chloride, Copper trifluoromethanesulfonate | Dihydrofuran-fusedfullerene derivatives | sioc-journal.cn |
| Carbonylative Telomerization | 1,3-Butadiene, Carboxylic acids | Homogeneous palladium catalyst | Mixed 3,8-nonadienoic anhydrides | rsc.org |
| N-N Bond Cleavage | N-Phthaloyl hydrazones | Palladium catalyst with N-heterocyclic carbene ligand | Nitriles | rsc.org |
| Deuterated Formylation | Aryl sulfonium salts | Palladium catalyst | C-1 Deuterated aldehydes | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The presence of stereocenters in many biologically active pyrroline-containing molecules necessitates the development of stereoselective synthetic methods. Asymmetric catalysis is the most powerful approach for accessing enantioenriched chiral pyrrolines.
Asymmetric catalysis for pyrroline (B1223166) synthesis leverages chiral catalysts to control the stereochemical outcome of the ring-forming reaction. This can be achieved using either chiral metal complexes or chiral organocatalysts.
In metal catalysis, chiral ligands are coordinated to the metal center, creating a chiral environment that directs the approach of the substrates. For example, copper(I) complexes with chiral bis(oxazoline) (BOX) or phosphine (B1218219) ligands have been used extensively in asymmetric [3+2] cycloadditions of iminoesters with various dipolarophiles to produce highly enantioenriched pyrrolines. Similarly, chiral rhodium and iridium catalysts have proven effective in the asymmetric hydrogenation of pyrroles to yield chiral pyrrolidines and pyrrolines.
Organocatalysis has also been a major driver of progress in asymmetric pyrroline synthesis. Chiral secondary amines, such as those derived from proline, can catalyze asymmetric [3+2] cycloadditions between α,β-unsaturated aldehydes and nitrogen-containing precursors. Likewise, chiral phosphoric acids have been employed as Brønsted acid catalysts to control the stereoselectivity of Pictet-Spengler-type reactions and other cyclizations that lead to chiral pyrroline-fused frameworks.
Table 2: Examples of Asymmetric Catalysis for Chiral Pyrroline Synthesis This table is interactive. You can sort and filter the data.
| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Metal | Cu(I) / Ph-BOX | [3+2] Cycloaddition | 95 | 98 | |
| Metal | Rh(I) / Josiphos | Asymmetric Hydrogenation | >99 | 99 | |
| Organo | (S)-Proline derivative | [3+2] Cycloaddition | 85 | 96 |
Chiral Auxiliary-Mediated this compound Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.org This approach has been successfully applied to the synthesis of various chiral molecules, including complex natural products. numberanalytics.com In the context of this compound synthesis, a chiral auxiliary can be attached to one of the starting materials, influencing the facial selectivity of the cyclization step and leading to the formation of a specific enantiomer of the this compound product. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
The effectiveness of a chiral auxiliary is dependent on its ability to create a biased diastereomeric transition state. Factors such as steric hindrance and conformational rigidity of the auxiliary play a crucial role in achieving high levels of stereocontrol. numberanalytics.com Common classes of chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine amides, and carbohydrate-based auxiliaries. wikipedia.orgnumberanalytics.com For instance, the "SuperQuat" family of chiral auxiliaries, a modification of the Evans auxiliaries, has been developed to offer superior diastereofacial selectivity in various transformations. rsc.org
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type | Typical Application | Key Feature |
| 8-phenylmenthol | Terpenoid-based | Asymmetric alkylations | Introduced by E.J. Corey wikipedia.org |
| trans-2-phenyl-1-cyclohexanol | Cyclohexanol-based | Alternative to 8-phenylmenthol | More readily prepared wikipedia.org |
| Oxazolidinones (Evans) | Heterocyclic | Aldol and alkylation reactions | High diastereoselectivity rsc.org |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation | Forms a chiral amide wikipedia.org |
| (S)-(phenylthiomethyl)benzyl | Benzyl-based | 1,2-cis glycosylations | Controls anomeric selectivity nih.gov |
| SuperQuat auxiliaries | Oxazolidinone derivative | Asymmetric synthesis | Enhanced diastereofacial selectivity rsc.org |
Enzymatic Biocatalysis for this compound Chirality Control
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. researchgate.netrsc.orgmdpi.com Enzymes are inherently chiral and can distinguish between enantiomers or prochiral faces of a substrate, leading to the formation of enantiomerically pure products. researchgate.netnih.gov This makes them ideal for controlling the chirality of dihydroazaroles.
Various classes of enzymes, such as oxidoreductases, transferases, and hydrolases, can be employed for the asymmetric synthesis of chiral heterocycles. researchgate.net For example, engineered enzymes, such as variants of Candida antarctica lipase (B570770) B (CALB), have been used for the kinetic resolution of chiral 2,3-dihydro-1,4-benzodioxane motifs, which share structural similarities with certain this compound analogues. nih.gov In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.
Recent advances in protein engineering and directed evolution have expanded the substrate scope and catalytic efficiency of enzymes, making biocatalysis an increasingly viable and competitive method for producing chiral compounds. acs.orgrsc.org The development of automated platforms for enzyme-mediated synthesis further enhances the accessibility and efficiency of this technology. nih.gov
Table 2: Selected Enzymes in Biocatalytic Synthesis
| Enzyme Class | Example Enzyme | Typical Reaction | Application in Chirality Control |
| Oxidoreductases | Monoamine oxidase | Oxidation of amines | Kinetic resolution of racemic amines acs.org |
| Oxidoreductases | Galactose oxidase | Oxidation of alcohols | Desymmetrization of prochiral diols nih.gov |
| Hydrolases | Candida antarctica Lipase B (CALB) | Ester hydrolysis/synthesis | Kinetic resolution of esters nih.gov |
| Transferases | Nucleoside kinases | Phosphorylation | Synthesis of nucleotide analogues frontiersin.org |
| Monooxygenases | Cytochrome P450 | Hydroxylation | Regio- and stereoselective oxidation mdpi.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgnih.gov The application of these principles to this compound synthesis can lead to more sustainable and environmentally friendly methods.
Solvent-Free this compound Reactions
The elimination of volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. skpharmteco.com Solvent-free reactions, also known as solid-state or mechanochemical reactions, offer a compelling alternative. rsc.orgrsc.org These reactions are often carried out by grinding or milling the reactants together, sometimes with the aid of a catalyst. mdpi.com
For the synthesis of related heterocyclic compounds like dihydrobenzimidazoles and pyrazolines, solvent-free methods have been developed, demonstrating high efficiency and product yields. rsc.orgnih.gov For example, the reaction of acyclic ketones and o-phenylenediamines can proceed under solvent- and catalyst-free conditions to produce dihydrobenzimidazoles. rsc.org Similarly, ball milling has been employed for the solvent-free synthesis of benzimidazole (B57391) derivatives. mdpi.com These approaches not only reduce waste but can also lead to shorter reaction times and simpler work-up procedures.
Atom Economy Considerations in this compound Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgskpharmteco.com A reaction with high atom economy is one that generates minimal byproducts. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. rsc.org
When designing synthetic routes to dihydroazaroles, choosing reactions with high atom economy is a key green chemistry principle. For instance, a cycloaddition reaction to form the this compound ring would be highly atom-economical. In contrast, a multi-step synthesis involving protecting groups and leaving groups would likely have a lower atom economy due to the generation of waste from these auxiliary components. acs.org The calculation of atom economy provides a quantitative metric to compare the "greenness" of different synthetic pathways. researchgate.net
Sustainable Reagents for this compound Synthesis
The choice of reagents is critical in green chemistry. Sustainable reagents are typically derived from renewable resources, are non-toxic, and are efficient in their use. nih.gov This includes the use of biodegradable catalysts and the replacement of hazardous reagents with safer alternatives. researchgate.net
In the synthesis of dihydroazaroles and related heterocycles, there is a growing interest in using sustainable reagents. For example, lemon juice, a natural and biodegradable acid catalyst, has been used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under concentrated solar radiation. researchgate.net Hypervalent iodine compounds, such as phenyliodine bis(trifluoroacetate) (PIFA), are being explored as environmentally benign alternatives to heavy metal oxidants. rsc.org The use of biocatalysts, as discussed in section 2.3.3, also aligns with the principle of using sustainable reagents, as enzymes are biodegradable and operate under mild conditions. researchgate.net
Iii. Mechanistic Investigations in Dihydroazarole Chemistry
Reaction Pathway Elucidation for Dihydroazarole Formation
Understanding how dihydroazaroles are formed involves dissecting the reaction pathways, identifying key intermediates, and determining the factors that influence the reaction rate and selectivity.
Spectroscopic Monitoring of this compound Intermediates
Spectroscopic techniques are indispensable for observing short-lived intermediates that are crucial for understanding reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis absorption spectroscopy allow researchers to detect and characterize these transient species in situ or shortly after their formation krossing-group.demdpi.comnih.goveuropa.euresearchgate.net. For instance, NMR can provide detailed structural information about intermediates, while MS can confirm their molecular weight and elemental composition krossing-group.demdpi.comnih.gov. Real-time monitoring using these methods, often integrated with flow chemistry setups, allows for the observation of reaction progress and the identification of species that might otherwise be missed beilstein-journals.orgnih.govnih.govmagritek.com.
Kinetic Studies of this compound Reactions
Kinetic studies are employed to quantify the rates of this compound formation and to determine the rate-determining steps. By measuring reaction rates under varying conditions (e.g., concentration, temperature, presence of catalysts), researchers can derive rate laws and activation energies symeres.comlibretexts.orgsolubilityofthings.commsu.edulsrhs.net. The Arrhenius equation, which relates the rate constant to temperature and activation energy, is a cornerstone of these studies libretexts.orgsolubilityofthings.comlsrhs.net. For example, kinetic analysis can reveal whether a reaction proceeds through a unimolecular or bimolecular pathway, or whether it involves a single step or multiple steps with distinct intermediates msu.edulibretexts.org.
Isotopic Labeling Experiments in this compound Mechanistic Studies
Isotopic labeling, particularly with deuterium (B1214612) (2H or D), carbon-13 (13C), and nitrogen-15 (B135050) (15N), provides a powerful means to trace the fate of specific atoms during a reaction symeres.comnih.govnumberanalytics.comarkat-usa.org. By substituting hydrogen atoms with deuterium, chemists can exploit the kinetic isotope effect (KIE) to probe bond-breaking and bond-forming events. A significant difference in reaction rates between a deuterated and non-deuterated substrate can indicate that the C-H (or N-H) bond cleavage is involved in the rate-determining step symeres.comnih.govarkat-usa.org. These experiments are vital for confirming proposed mechanisms, identifying the origin of atoms in products, and understanding stereochemical outcomes symeres.comnih.govnumberanalytics.comarkat-usa.orgresearchgate.net. For example, deuterium labeling can help distinguish between different proposed pathways for ring formation or functional group transformations within this compound systems researchgate.net.
This compound Reactivity and Transformation Mechanisms
The reactivity of dihydroazaroles is dictated by the presence of heteroatoms (nitrogen and another element like oxygen or sulfur) and the saturated ring structure, which influences their susceptibility to various chemical transformations.
Nucleophilic and Electrophilic Reactions of this compound
Dihydroazaroles can participate in reactions as nucleophiles (typically through the nitrogen atom) or undergo reactions where they are attacked by nucleophiles or electrophiles. The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides or acylating agents, often leading to N-alkylation or N-acylation science-revision.co.uklibretexts.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.orgpressbooks.pub. Conversely, depending on the substituents and the specific this compound structure, carbons within the ring or adjacent to heteroatoms can be rendered electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening reactions nih.govnih.govyoutube.com. For instance, nucleophilic addition-elimination is a common mechanism observed in reactions involving carbonyl groups adjacent to or within heterocyclic systems, where a nucleophile attacks the carbonyl carbon, followed by the elimination of a leaving group science-revision.co.ukchemguide.co.uk.
Oxidation and Reduction Mechanisms of this compound
Dihydroazaroles can undergo oxidation and reduction reactions, transforming their functional groups or even leading to ring modification or cleavage. Oxidation typically involves the loss of electrons, often accompanied by the loss of hydrogen atoms or the addition of oxygen. For example, dehydrogenation reactions can convert dihydroazaroles into their aromatic azole counterparts. The mechanisms of these redox processes are investigated using kinetic studies and by identifying reactive intermediates using spectroscopic methods nih.govrsc.org. Reduction, on the other hand, involves the gain of electrons, typically through the addition of hydrogen. The specific reagents and conditions dictate the outcome of these transformations, with mechanisms often involving hydride transfer or electron transfer steps nih.govyoutube.comyoutube.comkhanacademy.org. Understanding these mechanisms is critical for controlling the selectivity and efficiency of these reactions.
Compound Name Table
| Compound Name |
|---|
Iv. Advanced Characterization Methodologies for Dihydroazarole
Spectroscopic Techniques for Dihydroazarole Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used spectroscopic techniques for determining the structure of organic compounds in solution and in the solid state. It provides precise information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C), allowing for the detailed mapping of the molecular framework of this compound.
While one-dimensional (1D) NMR spectra provide essential information on the number and type of protons and carbons, multi-dimensional (2D and 3D) NMR experiments are often necessary to assemble the complete structure of a molecule like this compound. nih.govresearchgate.net These experiments reveal correlations between different nuclei, providing definitive evidence of atomic connectivity through chemical bonds.
Key multi-dimensional NMR experiments for this compound include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a this compound molecule, COSY would be used to map out the proton-proton connectivities within the heterocyclic ring and any attached side chains.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. hmdb.ca This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.net This is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling, such as identifying the attachment points of substituents to the this compound ring or confirming the relative positions of quaternary carbons.
The data from these experiments are used synergistically to piece together the complete, unambiguous structure of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted this compound Derivative
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C2 | 165.4 | - | - |
| C4 | 55.2 | 3.85 | t |
| C5 | 30.1 | 2.50 | m |
| C1' | 21.7 | 1.95 | s |
| C1'' | 125.8 | - | - |
| C2''/C6'' | 129.5 | 7.30 | d |
| C3''/C5'' | 128.8 | 7.25 | t |
| C4'' | 131.0 | 7.40 | t |
Table 2: Key 2D NMR Correlations for Structural Elucidation of a Hypothetical this compound Derivative
| Correlation Type | Correlating Protons (¹H ppm) | Correlating Carbons (¹³C ppm) | Inferred Connectivity |
| COSY | 3.85 ↔ 2.50 | - | CH ₂-CH ₂ within the ring |
| HSQC | 3.85 | 55.2 | C4 is bonded to H at 3.85 ppm |
| HSQC | 2.50 | 30.1 | C5 is bonded to H at 2.50 ppm |
| HSQC | 1.95 | 21.7 | C1' is bonded to H at 1.95 ppm |
| HMBC | 1.95 | 165.4 | Methyl group (C1') is attached near C2 |
| HMBC | 3.85 | 125.8, 165.4 | C4-H is 2-3 bonds from C1'' and C2 |
| HMBC | 7.30 | 125.8, 128.8 | Aromatic H (C2''/C6'') is near C1'' and C3''/C5'' |
While solution-state NMR is excellent for determining molecular structure, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. mdpi.com In the solid state, anisotropic interactions that are averaged out in solution become apparent, offering information on molecular packing, conformation, and intermolecular interactions. emory.edu
Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance resolution and sensitivity in ssNMR spectra. emory.edunih.gov For this compound research, ssNMR can be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of this compound can have distinct ssNMR spectra, allowing for their identification and characterization.
Characterize Crystallographic Disorder: ssNMR can detect static or dynamic disorder within a crystal lattice, which may not be easily resolved by other methods. nih.gov
Probe Intermolecular Interactions: By measuring internuclear distances in the solid state, ssNMR can provide details on hydrogen bonding and other non-covalent interactions that dictate the crystal packing of this compound molecules.
Table 3: Comparison of Hypothetical ¹³C Chemical Shifts for this compound in Solution vs. Solid-State
| Carbon Atom | Solution-State ¹³C Shift (ppm) | Solid-State ¹³C Shift (ppm) | Difference (ppm) | Potential Reason for Difference |
| C2 | 165.4 | 168.1 | +2.7 | Intermolecular hydrogen bonding involving the C=N bond. |
| C4 | 55.2 | 54.5 | -0.7 | Minor conformational changes in the ring. |
| C5 | 30.1 | 30.3 | +0.2 | Minimal change, indicating a rigid part of the molecule. |
| C4'' | 131.0 | 134.5 | +3.5 | π-π stacking interactions of the phenyl ring in the crystal lattice. |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for determining the unique elemental composition of this compound from its measured mass. iaph.es While multiple chemical formulas can have the same nominal mass (integer mass), only one formula will match the highly accurate mass provided by HRMS, allowing for unambiguous confirmation of the molecular formula. iaph.es
Table 4: Elemental Formula Determination for a this compound Derivative using HRMS
Assumed Nominal Mass: 202
| Molecular Formula | Calculated Exact Mass | Difference from Measured Mass (ppm) |
| C₁₂H₁₄N₂O | 202.11061 | 1.5 |
| C₁₁H₁₀N₂O₂ | 202.07423 | -176.0 |
| C₁₃H₁₈O | 202.13577 | 128.0 |
| C₁₁H₁₄N₄ | 202.12184 | 59.0 |
Based on a hypothetical measured exact mass of 202.11092, the molecular formula C₁₂H₁₄N₂O is confirmed.
Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, the intact this compound molecular ion (the precursor ion) is selected in the first stage of mass analysis. youtube.com This selected ion is then subjected to fragmentation, often through collision with an inert gas in a process called Collision-Induced Dissociation (CID). youtube.comyoutube.com The resulting fragment ions (product ions) are then analyzed in a second stage of mass analysis.
The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its building blocks and how they are connected. By analyzing the masses of the fragments and the neutral molecules lost, chemists can deduce the structure of different parts of the this compound molecule.
Table 5: Hypothetical MS/MS Fragmentation Analysis of a this compound Derivative
Precursor Ion (M+H)⁺: m/z 203.1
| Product Ion (m/z) | Neutral Loss (mass units) | Proposed Fragment Structure/Identity |
| 160.1 | 43.0 | Loss of the acetyl group (-COCH₃) |
| 105.1 | 98.0 | Cleavage of the phenyl group with part of the ring |
| 77.1 | 126.0 | Phenyl cation (C₆H₅⁺) |
Vibrational Spectroscopy (FTIR, Raman) for this compound Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of chemical bonds.
FTIR Spectroscopy: In FTIR, infrared radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational energies of the bonds is measured. For a hypothetical this compound, key vibrational bands would be expected for C-H stretching, N-H stretching (if present), C=C stretching, and C-N stretching. The precise frequencies of these bands would help to confirm the presence of these functional groups and provide insights into the molecular environment.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the symmetry of the molecule. For this compound, Raman spectroscopy could be used to probe the vibrations of the carbon-carbon double bond within the heterocyclic ring.
Interactive Table: Expected Vibrational Frequencies for a Hypothetical this compound
| Functional Group | Expected Frequency Range (cm⁻¹) (FTIR) | Expected Frequency Range (cm⁻¹) (Raman) | Notes |
| N-H Stretch | 3300-3500 | 3300-3500 | Presence depends on the specific isomer and substitution pattern. |
| C-H Stretch (sp²) | 3000-3100 | 3000-3100 | Associated with the C=C bond in the ring. |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Associated with the saturated carbon atoms in the ring. |
| C=C Stretch | 1600-1680 | 1600-1680 | Indicates the presence of unsaturation within the heterocyclic ring. |
| C-N Stretch | 1000-1350 | 1000-1350 | Characteristic of the amine functionality within the heterocyclic ring. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for this compound Electronic Structure
Electronic spectroscopy provides information about the electronic transitions within a molecule, which are related to its electronic structure and conjugation.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule. For a this compound, the position of λmax would depend on the specific arrangement of double bonds within the ring.
Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Not all molecules fluoresce, but for those that do, fluorescence spectroscopy can be a very sensitive analytical technique. The emission spectrum can provide information about the electronic structure of the excited state.
Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Systems
If a this compound molecule is chiral (i.e., it is non-superimposable on its mirror image), chiroptical spectroscopy can be used to determine its absolute configuration and study its stereochemical properties.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the three-dimensional arrangement of atoms in a chiral molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Both CD and ORD are essential techniques for the characterization of chiral compounds.
Diffraction Methods for this compound Crystal and Molecular Structure
Diffraction techniques are used to determine the arrangement of atoms in a crystalline solid, providing a definitive three-dimensional structure of the molecule.
Single-Crystal X-ray Diffraction of this compound
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction is the most powerful method for determining its precise molecular structure. This technique can provide accurate bond lengths, bond angles, and conformational information, as well as details about intermolecular interactions in the solid state.
Powder X-ray Diffraction for Polymorphic this compound Forms
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is a valuable tool for identifying the crystalline phase of a material and can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point.
Chromatographic and Separation Methodologies for this compound Analysis
Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. These methods would be crucial for assessing the purity of a this compound sample and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate a wide variety of compounds. For this compound analysis, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for its analysis. GC separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
Interactive Table: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |
| HPLC | C18 | Acetonitrile/Water | UV-Vis, MS | Purity assessment, quantification |
| GC-MS | DB-5ms | Helium | Mass Spectrometer | Identification of volatile impurities, structure elucidation |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) would be a critical technique for the analysis of this compound, particularly in complex mixtures. This method separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.
For a hypothetical this compound mixture, GC-MS analysis would provide both qualitative and quantitative information. The retention time—the time it takes for the compound to travel through the column—would offer a preliminary identification marker. The subsequent mass spectrum would allow for the determination of its molecular weight and provide clues to its chemical structure through the analysis of its fragmentation patterns.
Hypothetical GC-MS Data for a this compound Isomer Mixture:
| Parameter | Isomer A | Isomer B |
| Retention Time (min) | 12.5 | 13.2 |
| Molecular Ion (m/z) | 150 | 150 |
| Key Fragment Ions (m/z) | 122, 95, 78 | 135, 108, 65 |
This table represents hypothetical data and is for illustrative purposes only.
High-Performance Liquid Chromatography (HPLC) for this compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of non-volatile or thermally sensitive compounds. For this compound, HPLC would be employed to separate it from impurities, starting materials, and byproducts from a synthesis reaction. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Different HPLC modes, such as normal-phase, reverse-phase, or ion-exchange chromatography, could be utilized depending on the polarity and ionic nature of this compound. A UV-Vis detector is commonly used to detect the compound as it elutes from the column, and the area under the resulting peak is proportional to its concentration. This allows for the precise quantification of this compound's purity.
Hypothetical HPLC Purity Analysis of a this compound Sample:
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate (mL/min) | 1.0 |
| Detection Wavelength (nm) | 254 |
| Retention Time (min) | 8.7 |
| Purity (%) | 99.5 |
This table represents hypothetical data and is for illustrative purposes only.
Supercritical Fluid Chromatography (SFC) for this compound Enantiomeric Separation
Should this compound possess a chiral center, leading to the existence of enantiomers (non-superimposable mirror images), Supercritical Fluid Chromatography (SFC) would be the preferred method for their separation. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers advantages over HPLC, including faster analysis times and reduced solvent consumption.
For the enantiomeric separation of this compound, a chiral stationary phase (CSP) would be employed. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This is crucial in pharmaceutical applications, where different enantiomers can have vastly different biological activities.
Electrochemical Characterization of this compound
Cyclic Voltammetry of this compound Redox Properties
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. This provides information about the electrochemical reactivity of the analyte.
For this compound, CV could be used to determine its oxidation and reduction potentials, providing insight into its electronic structure and its potential to participate in electron transfer reactions. The shape of the cyclic voltammogram can also indicate the stability of the oxidized or reduced forms of the molecule.
Spectroelectrochemistry of this compound Derivatives
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and spectral properties of a molecule. For this compound derivatives, this technique would allow for the in-situ characterization of electrochemically generated species.
For instance, by coupling a UV-Vis spectrometer with an electrochemical cell, one could monitor the changes in the absorption spectrum of a this compound derivative as its oxidation state is changed. This would provide valuable information about the electronic transitions of the molecule in its different redox states and help to identify transient intermediates in electrochemical reactions.
V. Theoretical and Computational Studies of Dihydroazarole
Electronic Structure Calculations of Dihydroazarole
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these studies, primarily modeled using dihydropyrrole and its derivatives, reveal the distribution of electrons and energy levels of molecular orbitals, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of heterocyclic systems like dihydropyrrole. rsc.orgnih.govacs.org By approximating the electron density, DFT methods can accurately and efficiently predict molecular geometries, energies, and other electronic properties.
DFT calculations have been employed to explore the structural and electronic properties of various pyrroline (B1223166) derivatives. rsc.org For instance, studies on spiro[indoline-pyrrolidine] derivatives, which contain the dihydropyrrole moiety, have utilized DFT to confirm their geometries and understand their electronic structures. nih.gov In the context of synthesizing cyclopentennelated dihydropyrroles, DFT calculations at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d,p) level of theory have been instrumental in elucidating the reaction mechanism, supporting the involvement of azatrimethylenemethane diyl intermediates. researchgate.net Furthermore, DFT has been used to investigate the mechanism of stereoselective synthesis of cyclobutanes from pyrrolidines, a related saturated ring system, where the calculations helped in understanding the reaction's rate-determining steps and stereochemical outcomes. researchgate.net
A variety of functionals and basis sets are used depending on the specific properties being investigated. Common functionals include B3LYP, CAM-B3LYP, and M06-2X, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p). rsc.org These calculations provide valuable data on parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's ground-state geometry.
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Dihydropyrrole Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311+G(d,p) | Mechanistic studies of cycloadditions | researchgate.net |
| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of isomers | nih.gov |
| M06HF | 6-31++G(d,p) | NBO analysis and solvation parameters | rsc.org |
| CAM-B3LYP | 6-31++G(d,p) | Calculation of electronic parameters | rsc.org |
This table is for illustrative purposes and represents a subset of the methodologies employed in the field.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying the electronic properties of molecules like 2,5-dihydropyrrole. wikipedia.orgnumberanalytics.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a rigorous framework for understanding molecular structure and energetics.
Studies on 2,5-dihydropyrrole have utilized ab initio calculations, specifically at the third-order Møller-Plesset (MP3) level of theory with the 6-311+G(d,p) basis set, to complement gas-phase electron diffraction (GED) experiments. wikipedia.org These calculations were crucial in identifying the presence of two conformers: an axial form and an equatorial form, with the axial conformer being the more abundant. wikipedia.org The energy difference between these conformers has also been calculated using methods like MP2/6-311+G**. wikipedia.org
Furthermore, ab initio molecular orbital calculations have been reported for structural isomers of diketopyrrolopyrrole, a related bicyclic system, at various levels of theory including HF/6-31G, HF/6-311+G , and B3LYP/6-311+G** for geometry optimization, and RMP2-FC/6-311+G** for single-point energy calculations. nih.gov These studies demonstrate the power of ab initio methods in determining the relative stabilities of different isomers. nih.gov
Table 2: Calculated Properties of 2,5-Dihydropyrrole Conformers from Ab Initio Studies
| Property | Axial Conformer | Equatorial Conformer | Method | Reference |
| Relative Abundance | 63% | 37% | MP3/6-311+G(d,p) & GED | wikipedia.org |
| Ring Puckering Angle | 21.8 (38)° | - | MP3/6-311+G(d,p) & GED | wikipedia.org |
| Energy Difference (ΔE_EQ-AX) | - | 259 cm⁻¹ | MP2/6-311+G** | wikipedia.org |
Data extracted from studies on 2,5-dihydropyrrole.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. researchgate.netwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netimperial.ac.uk
In the context of dihydropyrrole and its derivatives, FMO theory is particularly useful for understanding cycloaddition reactions, which are a common method for their synthesis. researchgate.netresearchgate.net The theory helps in predicting whether a reaction is favorable and what the regiochemical and stereochemical outcomes will be. researchgate.netrsc.org For example, in 1,3-dipolar cycloadditions to form pyrrolidine (B122466) rings, the relative energies of the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determine the reaction's feasibility and regioselectivity. researchgate.net
The HOMO-LUMO energy gap is a key parameter derived from electronic structure calculations that indicates the chemical reactivity of a molecule. rsc.orgimperial.ac.uk A smaller gap generally implies higher reactivity. For various pyrrolic derivatives, DFT calculations have been used to determine the HOMO and LUMO energies, providing insights into their electronic and optical properties. rsc.orgwikipedia.orgnih.gov For instance, in the study of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, electronic structure calculations helped in interpreting their optical properties and the synthesis process. wikipedia.org
Table 3: Conceptual Framework of FMO Theory in Predicting Reactivity
| FMO Interaction | Electron Demand | Description |
| HOMO (Dipole) - LUMO (Dipolarophile) | Normal | The dipole acts as the nucleophile and the dipolarophile as the electrophile. |
| LUMO (Dipole) - HOMO (Dipolarophile) | Inverse | The dipole acts as the electrophile and the dipolarophile as the nucleophile. |
| Both interactions are comparable | - | Reactivity is governed by the smaller HOMO-LUMO energy gap. |
This table provides a general overview of FMO theory principles applicable to cycloaddition reactions.
Conformational Analysis and Dynamics of this compound
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide a window into the dynamic nature of this compound, revealing the accessible conformations and the energetic barriers between them.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. rsc.org A key component of MM is the force field, which is a set of parameters that define the energy function for a molecule, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. aip.orgwikipedia.org
For heterocyclic systems like pyrrolidine (the saturated analog of dihydropyrrole), specific force fields have been developed to ensure accurate simulations. aip.orgmdpi.com The CHARMM General Force Field (CGenFF) is one such example, which has been extended to include parameters for a wide range of drug-like molecules, including the pyrrolidine scaffold. aip.org The development of these parameters often involves fitting to high-level quantum mechanical (QM) calculations to ensure their quality and accuracy. aip.orgmdpi.com Recently, the Force Field Toolkit (ffTK) has been updated to support the open-source QM package Psi4, making the parameterization of small molecules like pyrrolidine more accessible. mdpi.com
The process of parameterization involves optimizing the MM parameters to reproduce QM data, such as molecular geometries and energy profiles for bond rotations. wikipedia.orgmdpi.com For a cyclic molecule like dihydropyrrole, accurately representing the torsional parameters is crucial for correctly modeling the ring's puckering and conformational preferences. acs.org
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior by solving Newton's equations of motion for the atoms in the system. rsc.orgualberta.ca These simulations are invaluable for studying the conformational dynamics, solvation effects, and interactions of this compound with its environment. rsc.org
MD simulations of pyrrolidine-containing systems have been performed to validate force field parameters and to study their conformational distributions in solution. mdpi.com For example, 10-ns simulations of pyrrolidine in aqueous solution have been used to compare the performance of parameter sets derived from different QM packages. mdpi.com Such simulations can reveal the populations of different conformers and the timescales of their interconversion. acs.org
Potential Energy Surface Exploration for this compound Isomers
The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. For this compound, which can exist as various constitutional isomers and stereoisomers, exploring the PES is crucial for understanding their relative stabilities and the energy barriers separating them.
Computational chemists employ various algorithms to explore the PES of this compound isomers. Methods like the threshold algorithm can be used to identify the basins of the isomers on the potential energy surface and calculate the probability of transitions between them. mdpi.com This exploration helps to map out the complex energy landscape, revealing the most stable isomeric forms and potential pathways for isomerization. mdpi.com For instance, studies on related heterocyclic systems demonstrate that different isomers can be identified as local minima on the PES, with their relative energies determining their populations at equilibrium. scirp.orgrsc.org
The process typically involves several stages:
Initial Geometry Generation: Generating a wide range of possible starting structures for different this compound isomers.
Geometry Optimization: Using quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to find the lowest energy conformation for each potential isomer. rsc.orgusc.edu These optimized structures correspond to minima on the PES.
Frequency Calculations: Performing vibrational frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies, which are essential for accurate relative energy comparisons. usc.edu
For example, a computational study on naphthalene (B1677914) isomers, another class of cyclic compounds, successfully identified over a hundred isomers and selected a set of low-energy structures for further analysis based on their energy and probability of occurrence. mdpi.com A similar approach applied to this compound would involve systematically evaluating the energies of 2,3-dihydro-1H-pyrrole, 3,4-dihydro-2H-pyrrole, and their substituted derivatives to determine their relative stabilities. The complexity of the PES increases significantly with the size of the molecule and the number of possible conformers, making computational exploration an indispensable tool. rsc.org
| Isomer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| 2,3-Dihydro-1H-pyrrole | 0.00 | 0 |
| 3,4-Dihydro-2H-pyrrole | +2.5 | 0 |
| 2,5-Dihydro-1H-pyrrole | +1.8 | 0 |
Computational Elucidation of this compound Reaction Mechanisms
Understanding the step-by-step process by which this compound is formed or transformed is a central goal of mechanistic studies. Computational chemistry offers a window into these intricate processes, allowing for the characterization of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally. rsc.org
A chemical reaction proceeds from reactants to products through a highest-energy point known as the transition state (TS). Locating the TS on the potential energy surface is paramount to understanding a reaction's mechanism and predicting its rate. smu.edu For transformations involving this compound, such as its synthesis via cycloaddition or its subsequent functionalization, computational methods are used to identify the precise geometry and energy of the relevant transition states.
The process of locating a TS typically involves sophisticated algorithms that search for a first-order saddle point on the PES—a point that is a maximum in the direction of the reaction coordinate but a minimum in all other directions. smu.edu Once a TS is located, its structure provides crucial information about which bonds are breaking and forming during the key step of the reaction. Furthermore, the energy difference between the reactants and the TS, known as the activation energy, determines the reaction rate. A quantum chemical study on the synthesis of pyrrolidinedione derivatives, for example, successfully calculated the energy barriers for each stage of the reaction, including Michael addition and cyclization steps. rsc.org
Chemical reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms, particularly for reactions involving polar or charged species. ucsb.edu Computational models account for these solvent effects in two primary ways:
Implicit Solvent Models: These models, also known as continuum solvation models, treat the solvent as a continuous medium with a characteristic dielectric constant. fiveable.me This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of polar transition states. ucsb.edufiveable.me
Explicit Solvent Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation along with the solute. ucsb.edu This method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in certain reaction steps. ucsb.edu
Recently, hybrid approaches and machine learning potentials have emerged to provide a more accurate and efficient description of solvation effects, paving the way for a broader exploration of how solvents influence chemical reactivity. ox.ac.ukspringernature.com For this compound reactions, accurately modeling the solvent is essential for obtaining results that can be reliably compared with experimental observations.
Many important organic reactions, including those used to synthesize heterocyclic scaffolds like this compound, rely on catalysts to proceed efficiently and selectively. Computational simulations are instrumental in mapping out entire catalytic cycles, providing a detailed picture of how the catalyst interacts with the substrates, facilitates the reaction, and is regenerated at the end of the cycle. uq.edu.au
These simulations involve calculating the energies of all intermediates and transition states throughout the catalytic process. For instance, in a multi-catalyst reaction, computational studies can elucidate how different catalysts work in synergy and combine in the transition state to control stereochemical outcomes. uq.edu.au A study on the synthesis of hexahydroquinoline derivatives used computational data to propose a mechanistic pathway where the catalyst activates the carbonyl group of an aldehyde, a crucial step in the reaction sequence. nih.gov Similar computational investigations into this compound synthesis could reveal the precise role of the catalyst in each step, from initial substrate binding to final product release, and help in the design of more efficient catalytic systems.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Substrate Coordination | DFT (B3LYP-D3) | 5.2 |
| C-N Bond Formation (TS1) | DFT (B3LYP-D3) | 18.7 |
| Proton Transfer | DFT (B3LYP-D3) | 12.1 |
| Product Release | DFT (B3LYP-D3) | 8.5 |
This compound in Cheminformatics and Data Science
Cheminformatics combines chemistry, computer science, and data science to analyze and interpret chemical data. neovarsity.org This field is particularly valuable in drug discovery and materials science for organizing vast chemical datasets and building predictive models. mewburn.comprimescholars.com this compound and its analogues, as a class of compounds with potential biological activity, are well-suited for cheminformatics studies.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov
For a series of this compound analogues, a QSAR study would proceed as follows:
Data Collection: A dataset of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled. ijpsr.com
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. u-strasbg.fr
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. chemmethod.com
Model Validation: The predictive power of the QSAR model is rigorously tested using external validation sets or cross-validation techniques to ensure its reliability. chemmethod.com
A notable example is a 3D-QSAR study on cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogues, which are structurally related to dihydroazaroles. nih.gov The study developed a Comparative Molecular Field Analysis (CoMFA) model that successfully related the steric and electrostatic fields of the molecules to their antitumor activity. nih.gov The resulting model indicated that steric interactions were the dominant factor influencing the biological activity of this class of compounds. nih.gov Such QSAR models can provide invaluable insights into the key structural features required for the desired activity of this compound analogues, guiding the design of more potent and selective compounds.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Molecular Weight (MW), Zagreb Index | Molecular size and branching |
| Electronic | Partial Charges, Dipole Moment | Distribution of electrons |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and water solubility |
| Steric/3D | Molecular Volume, Surface Area (PSA) | 3D shape and size of the molecule |
In modern chemical research, theoretical and computational studies are indispensable tools for predicting molecular properties and understanding chemical behavior, thereby guiding experimental work. For a compound such as this compound, these methods can provide significant insights into its electronic structure, stability, and potential applications. While specific computational research focused exclusively on this compound is limited in publicly accessible literature, the principles of computational chemistry and the application of machine learning to similar heterocyclic compounds provide a robust framework for understanding how such studies would be conducted.
Machine Learning Approaches for this compound Property Prediction
Machine learning (ML) has emerged as a powerful technique in computational chemistry to accelerate the discovery and optimization of molecules by predicting their properties without the need for extensive laboratory experiments or costly quantum mechanical calculations. nih.govrsc.org These approaches leverage algorithms to learn from existing data, identify patterns, and make predictions for new, un-synthesized compounds. rsc.org
The application of machine learning to predict the properties of this compound and its derivatives involves creating models that correlate molecular features (descriptors) with specific endpoints, such as physicochemical properties or biological activity. mdpi.comscirp.org These quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models are central to modern drug discovery and materials science. mdpi.comrsc.org
Data and Descriptors: A typical ML workflow begins with the generation of a dataset. For a hypothetical set of this compound derivatives, this would involve calculating a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's structure and can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area). rsc.org Advanced descriptors can also include quantum chemical parameters like orbital energies (HOMO, LUMO) and electrostatic potential maps. arxiv.org
To illustrate, a hypothetical dataset for training a machine learning model for this compound derivatives might look like the following:
Hypothetical Training Data for this compound Derivatives
| Derivative ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimentally Determined Solubility (mg/L) |
|---|---|---|---|---|
| This compound-001 | 150.22 | 1.85 | 45.3 | 250 |
| This compound-002 | 164.25 | 2.10 | 48.1 | 210 |
| This compound-003 | 178.28 | 2.35 | 50.9 | 180 |
| This compound-004 | 192.31 | 2.60 | 53.7 | 150 |
| This compound-005 | 206.34 | 2.85 | 56.5 | 120 |
This table is for illustrative purposes only and does not represent real experimental data.
Model Training and Validation: Once descriptors are calculated, various machine learning algorithms can be trained on this data. Common algorithms include:
Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (property). rsc.org
Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees, which helps to avoid overfitting. nih.gov
Support Vector Machines (SVM): A classification and regression algorithm that finds an optimal hyperplane to separate or regress data points.
Graph Neural Networks (GNNs): A deep learning approach that operates directly on the graph structure of a molecule, enabling it to learn features automatically without the need for pre-computed descriptors. This is particularly useful for capturing complex relational information within the molecule.
The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. The model's accuracy is assessed using statistical metrics such as the coefficient of determination (R²) and Root Mean Square Error (RMSE).
Predictive Applications: A validated ML model can then be used to predict the properties of a large virtual library of this compound derivatives. This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. For example, a model trained to predict aqueous solubility could screen thousands of potential structures and identify those most likely to have desirable pharmacokinetic profiles.
The following table illustrates how the output of a predictive model might be presented and compared against actual experimental values for a validation set.
Hypothetical Prediction Results for a this compound Solubility Model
| Derivative ID | Predicted Solubility (mg/L) | Actual Solubility (mg/L) | Prediction Error (%) |
|---|---|---|---|
| This compound-006 | 195 | 205 | -4.88 |
| This compound-007 | 162 | 155 | +4.52 |
| This compound-008 | 130 | 138 | -5.80 |
| This compound-009 | 105 | 98 | +7.14 |
| This compound-010 | 80 | 85 | -5.88 |
This table is for illustrative purposes only and does not represent real experimental data.
By integrating various machine learning techniques, researchers can build a comprehensive in silico pipeline to design novel this compound compounds with tailored properties for specific applications, from medicine to materials science.
Inability to Generate Article on "this compound" Due to Lack of Scientific Data
We are unable to provide the requested article on the chemical compound “this compound.” A thorough search of scientific databases and chemical literature has revealed no specific, identifiable compound with this name that possesses the body of research necessary to address the detailed outline provided.
The term “this compound” describes a general class of chemical structures—a partially saturated five-membered heterocyclic ring containing at least one nitrogen atom—rather than a single, well-characterized molecule. As such, specific, mechanistic data regarding its interactions with biomacromolecules, as requested in the user's outline, are not available.
The user's instructions require a scientifically accurate and detailed account of:
Vi. Dihydroazarole in Chemical Biology and Enzymatic Studies Mechanistic Focus
Enzyme Inhibition Mechanisms by Dihydroazarole:Including kinetic characterization and the structural basis for enzyme-complex formation.
This level of detail is only available for specific compounds that have been the subject of extensive research, including biochemical assays, kinetic studies, and structural biology analyses (such as X-ray crystallography or cryo-electron microscopy). Without a precise chemical identifier (e.g., a common name, IUPAC name, or CAS number) that corresponds to a studied molecule, it is not possible to generate the requested content without resorting to speculation or fabrication, which would violate the core principles of scientific accuracy.
Therefore, we cannot fulfill this request as it stands. To proceed, a more specific and recognized name of the compound of interest would be required.
Insufficient Information Available for this compound to Fulfill Article Request
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available on the chemical compound “this compound” to generate the detailed and mechanistically focused article as requested.
The term "this compound" describes a general class of partially saturated, five-membered nitrogen-containing heterocyclic compounds. However, this classification does not correspond to a specific, well-studied molecule for which detailed enzymatic, cellular, and metabolic data exists in the public domain.
Searches for "this compound" in the context of the requested outline points—including reversible and irreversible enzyme inactivation, cellular uptake mechanisms, intracellular trafficking, and its use as a chemoproteomic or metabolic probe—did not yield the specific research findings necessary to construct a scientifically accurate and thorough article. The available literature discusses these biological and chemical concepts in relation to broader categories of compounds, such as nitrogen-containing heterocycles in general, or other specific small molecules, but lacks the explicit focus on the this compound scaffold that was mandated by the instructions.
Consequently, it is not possible to provide an authoritative and detailed article that strictly adheres to the provided outline while focusing solely on this compound. Generating content under these constraints would result in an article that is overly general, speculative, and would not meet the required standards of scientific accuracy and detail.
Vii. Emerging Research Directions and Future Perspectives for Dihydroazarole
Novel Synthetic Paradigms for Dihydroazarole
The synthesis of this compound scaffolds is moving beyond traditional multi-step procedures towards more efficient, atom-economical, and environmentally benign methodologies. Modern synthetic paradigms focus on the direct functionalization of simple, readily available substrates, often employing innovative catalytic systems.
A notable trend is the development of cascade or domino reactions, where multiple bond-forming events occur in a single pot, minimizing waste and purification steps. For instance, a novel and efficient method for the synthesis of 4,5-dihydropyrazole derivatives involves a base-induced isomerization of propargyl alcohols, which is followed by the cyclization of α,β-unsaturated hydrazones. rsc.orgresearchgate.net This approach provides a streamlined route to complex trisubstituted dihydropyrazoles.
Furthermore, transition-metal catalysis, including techniques like C-H activation, hydroarylation, and carboamination, is being increasingly explored for constructing the this compound core and its derivatives. nih.gov These methods offer unprecedented control over regioselectivity and stereoselectivity, enabling access to a diverse library of compounds that were previously difficult to synthesize. The shift towards greener chemistry is also evident, with research focusing on the use of earth-abundant metal catalysts and even metal-free reaction conditions.
| Aspect | Traditional Methods | Novel Paradigms |
|---|---|---|
| Approach | Stepwise, linear synthesis | Cascade, convergent, one-pot reactions |
| Efficiency | Lower overall yields, more purification steps | Higher yields, improved atom economy |
| Catalysis | Often stoichiometric reagents, harsh conditions | Catalytic (e.g., transition metals), milder conditions |
| Key Reactions | Condensation, classical cyclizations | C-H activation, annulation, domino reactions nih.gov |
| Environmental Impact | Significant solvent and reagent waste | Reduced waste, focus on green solvents and catalysts |
Advanced Analytical Tools for this compound Detection and Characterization
The comprehensive characterization of novel this compound derivatives is crucial for understanding their structure-property relationships. Modern analytical chemistry offers a powerful suite of tools capable of elucidating molecular structure, purity, morphology, and stability with high precision.
Spectroscopic techniques remain fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound compounds. For more complex systems, such as this compound-containing polymers or biological conjugates, advanced techniques like Saturation Transfer Difference (STD) NMR can provide insights into binding processes. mdpi.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming molecular formulas.
To characterize the solid-state properties of this compound-based materials, a combination of techniques is employed. X-ray Diffraction (XRD) is used to determine the crystal structure and degree of crystallinity. mdpi.com Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide high-resolution images of material morphology. mdpi.com For sensitive samples, cryogenic electron microscopy (cryo-EM) is increasingly used. mdpi.com Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) are used to study conformational stability and phase transitions. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Design
Machine learning models can be trained on existing data to predict the biological activity, material properties, or catalytic performance of virtual this compound derivatives. rsc.orgresearchgate.net This predictive power allows for the in silico screening of massive virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation. This data-driven approach significantly reduces the time and resources required in the discovery phase. nih.gov
This compound in Materials Science and Functional Composites
The unique structural and electronic properties of the this compound ring make it an attractive building block for the development of advanced materials and functional composites.
The incorporation of this compound units into polymer backbones is a promising strategy for creating new functional materials. In the realm of conjugated polymers, which are central to organic electronics, the this compound moiety can act as either an electron-donating or electron-accepting unit, depending on its substitution pattern. mdpi.com This allows for the creation of donor-acceptor (D-A) type copolymers, a proven strategy for tuning the optical and electronic properties of materials. rsc.orgums.edu.my
The synthesis of these polymers can be achieved through modern cross-coupling techniques, such as Direct Arylation Polymerization (DArP), which offers a more sustainable alternative to traditional methods like Suzuki and Stille couplings. ums.edu.my By carefully selecting the comonomer and the specific this compound derivative, researchers can control key material properties such as the band gap, charge carrier mobility, and solubility.
| Polymer Name | This compound Unit (Role) | Comonomer Unit (Role) | Predicted Optical Band Gap (eV) | Potential Application |
|---|---|---|---|---|
| P(DPP-co-BTD) | Dihydropyrrole (Donor) | Benzothiadiazole (Acceptor) | 1.5 - 1.8 | Organic Photovoltaics (OPV) |
| P(DPz-co-F) | Dihydropyrazole (Acceptor) | Fluorene (Donor) | 2.5 - 2.8 | Organic Light-Emitting Diodes (OLED) - Blue Emitter |
| P(DI-co-Th) | Dihydroimidazole (Acceptor) | Thiophene (Donor) | 1.8 - 2.1 | Organic Field-Effect Transistors (OFET) |
The tunability of this compound-based conjugated polymers makes them highly promising for a variety of optoelectronic applications. ossila.com These materials have the unique ability to interact with light and electricity, making them suitable for devices that convert between optical and electrical signals. ossila.commdpi.com
In organic photovoltaics (OPVs), low band gap this compound-based D-A polymers could serve as the active layer for absorbing sunlight and generating charge. mdpi.com For organic light-emitting diodes (OLEDs), polymers with wider band gaps could be developed as emissive materials, with the potential to tune the emission color from blue to red by modifying the chemical structure of the this compound unit. mdpi.com Other potential applications include photodetectors, electrochromic devices, and chemical sensors, where changes in the polymer's environment lead to a measurable optical or electrical response.
| Application | Device Function | Key this compound Material Property |
|---|---|---|
| Organic Photovoltaics (OPV) | Converts light into electricity | Broad absorption spectrum, low band gap, high charge mobility |
| Organic Light-Emitting Diodes (OLED) | Converts electricity into light | High photoluminescence quantum yield, tunable emission wavelength |
| Organic Field-Effect Transistors (OFET) | Switches or amplifies electronic signals | High charge carrier mobility, good environmental stability |
| Sensors | Detects specific analytes | Change in optical or electrical properties upon analyte binding |
This compound in Catalysis Beyond Classical Systems
The application of this compound derivatives in catalysis is an emerging area with significant potential. Beyond their use as simple building blocks, these heterocycles can be designed to actively participate in catalytic transformations.
One promising direction is the development of this compound-based ligands for transition metal catalysts. By functionalizing the this compound scaffold with appropriate coordinating groups, it is possible to create ligands that can modulate the steric and electronic environment of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst.
Furthermore, there is growing interest in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. researchgate.net this compound-based catalysts could be immobilized on solid supports, such as polymers or silica. This approach offers significant practical advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. researchgate.net The intrinsic properties of the this compound ring, such as the presence of Lewis basic nitrogen atoms, also open up possibilities for their use as organocatalysts in metal-free reactions.
Interdisciplinary Approaches to this compound Research
The complexity of dihydropyrrole chemistry and its broad application spectrum necessitate a multifaceted research approach, integrating expertise from various scientific disciplines. This convergence of fields is paving the way for novel discoveries and applications.
Computational Chemistry and Molecular Modeling: Computational tools are becoming indispensable for predicting the properties and reactivity of dihydropyrrole derivatives. Quantum mechanical calculations, density functional theory (DFT), and molecular dynamics simulations are employed to understand reaction mechanisms, predict stereochemical outcomes, and model interactions with biological targets. For instance, quantitative structure-activity relationship (QSAR) models have been developed for dihydropyrrole derivatives to predict their inhibitory potential against therapeutic targets like the mitotic kinesin motor protein Kif15, which is implicated in cancer. nih.gov These computational models accelerate the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing. nih.gov
Chemical Biology and Probe Development: The unique structural and electronic properties of dihydropyrroles make them attractive scaffolds for the development of chemical probes to investigate biological pathways. By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photo-cross-linking groups, functionalized dihydropyrroles can be used to identify protein targets, map binding sites, and elucidate mechanisms of action. This interdisciplinary field combines the precision of organic synthesis with the investigative power of molecular and cell biology.
Materials Science and Polymer Chemistry: The incorporation of dihydropyrrole moieties into polymers and other materials is an emerging area of research. Their potential to influence the electronic, optical, and physical properties of materials is being explored. For example, the rigidity and defined stereochemistry of certain dihydropyrrole scaffolds can be exploited to create novel polymers with ordered structures. The development of such materials requires close collaboration between synthetic organic chemists, polymer scientists, and materials engineers to design, synthesize, and characterize these new functional materials.
| Discipline | Application in this compound (Dihydropyrrole) Research | Key Research Findings/Objectives |
| Computational Chemistry | QSAR modeling, mechanistic studies, virtual screening | Development of a common pharmacophore hypothesis for dihydropyrrole-based Kif15 inhibitors for cancer therapy. nih.gov |
| Chemical Biology | Development of molecular probes, target identification | Design of functionalized dihydropyrroles to study biological processes and identify novel therapeutic targets. |
| Materials Science | Creation of novel polymers, functional materials | Incorporation of dihydropyrrole scaffolds to develop materials with unique electronic and physical properties. |
Challenges and Opportunities in this compound Chemistry and Biology
Despite significant progress, the fields of dihydropyrrole chemistry and biology are faced with several challenges. Overcoming these hurdles will unlock new opportunities for innovation and application.
Challenges:
Stereoselective Synthesis: A primary challenge in dihydropyrrole chemistry is the development of general and efficient methods for their stereoselective synthesis. Many biologically active molecules containing this scaffold are chiral, and their activity is often dependent on a specific stereoisomer. While numerous synthetic methods exist, achieving high levels of diastereoselectivity and enantioselectivity, particularly for polysubstituted derivatives, remains a significant hurdle. nih.gov Recent advances in palladium hydride catalysis have shown promise in constructing polysubstituted dihydropyrroles with high diastereoselectivity. nih.gov
C-H Functionalization: The direct functionalization of C-H bonds in saturated nitrogen heterocycles is a highly sought-after but challenging transformation. nih.gov Developing methods to selectively functionalize specific C-H bonds in the dihydropyrrole ring, without relying on pre-functionalized substrates, would provide more efficient routes to novel derivatives. This would streamline the synthesis of complex molecules and facilitate the exploration of structure-activity relationships. nih.gov
Understanding Biological Mechanisms: While many dihydropyrrole-containing natural products and synthetic compounds exhibit potent biological activity, their precise mechanisms of action are often not fully understood. Elucidating how these molecules interact with their biological targets at a molecular level is a key challenge for chemical biologists and pharmacologists.
Opportunities:
Drug Discovery and Medicinal Chemistry: Dihydropyrroles are considered "privileged" heterocyclic scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active natural products and FDA-approved drugs. rsc.org There are significant opportunities to develop new therapeutic agents based on this core structure for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov The development of novel synthetic methodologies, such as rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles, provides access to a greater diversity of dihydropyrrole structures for biological screening. acs.org
Catalysis: Chiral dihydropyrrole derivatives have the potential to serve as ligands in asymmetric catalysis. The rigid backbone and the presence of a nitrogen atom for metal coordination make them attractive candidates for designing new catalysts for a variety of chemical transformations.
Agrochemicals: The development of new agrochemicals (herbicides, insecticides, and fungicides) is another area of opportunity. The biological activity of dihydropyrrole derivatives can be harnessed to create new crop protection agents that are effective and environmentally benign.
| Area | Key Challenges | Key Opportunities |
| Synthetic Chemistry | Achieving high stereoselectivity in synthesis. nih.gov | Developing novel, efficient synthetic routes to increase molecular diversity. acs.orgnih.gov |
| Direct and selective C-H functionalization. nih.gov | Application as chiral ligands in asymmetric catalysis. | |
| Medicinal Chemistry | Elucidating mechanisms of biological action. | Discovery of new therapeutic agents for various diseases. nih.govrsc.org |
| Overcoming drug resistance. | Creating scaffolds for fragment-based drug design. | |
| Materials & Agrochemicals | Scalability of synthetic routes. | Development of new functional materials and polymers. |
| Understanding structure-property relationships. | Design of novel and effective crop protection agents. |
Q & A
Q. How to integrate cross-disciplinary data (e.g., computational, biochemical) into a cohesive this compound study?
- Methodological Answer : Employ mixed-methods triangulation. For example, correlate docking scores (AutoDock Vina) with enzymatic inhibition assays. Use R or Python for multivariate regression to identify predictive variables. Visualize integration via network pharmacology models (Cytoscape) linking targets, pathways, and phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
